molecular formula C23H21N5O2 B2891523 (4-(1H-pyrrol-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034248-89-8

(4-(1H-pyrrol-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2891523
CAS No.: 2034248-89-8
M. Wt: 399.454
InChI Key: KKSJKPMDGAPGDI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a phenyl ring, a 1,2,3-triazole ring, and an azetidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrole ring can undergo electrophilic substitution reactions, while the azetidine ring can be opened by nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. For example, the presence of the polar 1,2,3-triazole ring could make the compound more soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures incorporating elements of pyrrole and phenyl groups have been synthesized and evaluated for their antimicrobial properties. For instance, a series of compounds synthesized by condensing substituted chalcones with isoniazid demonstrated good antimicrobial activity against standard bacteria and fungi, comparable to ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds significantly enhanced their antimicrobial efficacy (Satyender Kumar et al., 2012).

Aldose Reductase Inhibition

Another area of application is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. A compound structurally related to the query, featuring a pyrrol-1-yl phenyl methanone motif, showed substantial potency as an inhibitor in an in vitro model, demonstrating potential as a lead structure for developing new therapeutic agents (I. Nicolaou et al., 2004).

Expanding Antibiotic Spectrum

Research has also extended to nitrogen-carbon-linked azolylphenyl oxazolidinones with the goal of broadening the spectrum of antibiotic activity to include Gram-negative organisms. Modifications incorporating pyrrole and triazole moieties led to compounds with enhanced activity against Haemophilus influenzae and Moraxella catarrhalis, showcasing the utility of such structural frameworks in addressing antibiotic resistance (M. Genin et al., 2000).

Monoamine Oxidase Inhibition

In the realm of neuropsychiatric disorders, pyrrol-1-yl-related structures have been identified as reversible, highly potent, and selective inhibitors of monoamine oxidase type A, a target for antidepressant drugs. This indicates the potential of such compounds in developing new treatments for depression (A. Mai et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future research directions could involve exploring the biological activity of this compound, as well as studying its physical and chemical properties in more detail. Additionally, new synthetic routes to this compound could be explored .

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-23(18-8-10-20(11-9-18)26-12-4-5-13-26)27-15-21(16-27)28-14-19(24-25-28)17-30-22-6-2-1-3-7-22/h1-14,21H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJKPMDGAPGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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